Cas no 478041-27-9 ((2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one)

(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one
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(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 3R-0859-10G |
(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one |
478041-27-9 | >90% | 10g |
£5775.00 | 2025-02-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00878803-1g |
(2E)-1-(2,4-Dichlorophenyl)-3-(dimethylamino)but-2-en-1-one |
478041-27-9 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
Key Organics Ltd | 3R-0859-1MG |
(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one |
478041-27-9 | >90% | 1mg |
£28.00 | 2025-02-08 | |
Key Organics Ltd | 3R-0859-10MG |
(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one |
478041-27-9 | >90% | 10mg |
£48.00 | 2025-02-08 | |
A2B Chem LLC | AI78030-5mg |
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one |
478041-27-9 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI78030-1g |
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one |
478041-27-9 | >90% | 1g |
$1295.00 | 2024-04-19 | |
Key Organics Ltd | 3R-0859-0.5G |
(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one |
478041-27-9 | >90% | 0.5g |
£385.00 | 2025-02-08 | |
Key Organics Ltd | 3R-0859-1G |
(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one |
478041-27-9 | >90% | 1g |
£770.00 | 2025-02-08 | |
Key Organics Ltd | 3R-0859-5MG |
(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one |
478041-27-9 | >90% | 5mg |
£35.00 | 2025-02-08 | |
A2B Chem LLC | AI78030-500mg |
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one |
478041-27-9 | >90% | 500mg |
$720.00 | 2024-04-19 |
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-oneに関する追加情報
Compound Introduction: (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one (CAS No. 478041-27-9)
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one, identified by its Chemical Abstracts Service (CAS) number 478041-27-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system with a chalcone-like structure, has garnered attention due to its versatile reactivity and potential applications in medicinal chemistry. The presence of both electron-withdrawing and electron-donating substituents in its aromatic ring system imparts unique electronic properties, making it a valuable scaffold for designing novel bioactive molecules.
The structural framework of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one consists of a central β-keto ester moiety connected to a phenyl ring substituted at the 2 and 4 positions with chlorine atoms. The dimethylamino group at the third carbon of the butenone backbone enhances the compound's nucleophilicity, facilitating various chemical transformations. This structural motif is reminiscent of many biologically active heterocycles and has been explored in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
In recent years, the interest in (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one has surged due to its role as a key intermediate in synthesizing complex organic molecules. Researchers have leveraged its reactivity to develop novel synthetic pathways that are more efficient and sustainable. For instance, the compound has been utilized in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to construct biaryl systems that are prevalent in many pharmacophores.
The chalcone derivative (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one has also been investigated for its potential pharmacological effects. Preliminary studies suggest that it may exhibit properties relevant to antimicrobial and anti-inflammatory applications. The chlorine substituents on the phenyl ring contribute to its lipophilicity, which is often a desirable characteristic for drug candidates aiming to interact with biological membranes. Additionally, the dimethylamino group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity.
Advances in computational chemistry have further illuminated the mechanistic aspects of reactions involving (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one. Molecular modeling studies have provided insights into how this compound interacts with transition metals during catalytic processes, offering a rational basis for optimizing reaction conditions. These computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to predict molecular behavior with high accuracy.
The synthesis of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one itself is an intriguing challenge that has spurred innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences with moderate yields and require harsh reaction conditions. However, recent developments in green chemistry have led to more environmentally benign synthetic routes. For example, photochemical methods have been employed to achieve selective transformations under milder conditions, reducing waste and energy consumption.
In the context of drug development, the versatility of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one as a building block cannot be overstated. Its ability to undergo diverse transformations allows medicinal chemists to rapidly explore structural variations without starting from scratch. This flexibility is particularly valuable when designing molecules with tailored biological activities. By modifying substituents or employing different reaction strategies, researchers can fine-tune the properties of derivatives derived from this compound.
The impact of computational tools on the study of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one cannot be ignored either. High-throughput virtual screening (HTVS) has enabled rapid identification of promising derivatives based on their predicted interactions with biological targets. This approach accelerates the drug discovery process by filtering out less viable candidates early on. Moreover, machine learning algorithms are being trained on large datasets containing molecular structures and their activities to predict new bioactivities with remarkable precision.
Looking ahead, the future research directions involving (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one appear promising and multifaceted. Efforts are underway to expand its utility in polymer chemistry by incorporating it into functional materials that exhibit unique optical or electronic properties. Additionally, interdisciplinary collaborations between organic chemists and biologists are expected to yield novel insights into its biological roles and potential therapeutic applications.
In summary, (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one (CAS No. 478041-27-9) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new possibilities for this molecule, its significance is bound to grow further within the chemical sciences community.
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